5-Chloro-2-(3,5-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(3,5-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid is a chemical compound known for its unique structure and properties. This compound belongs to the class of triazole derivatives, which are widely studied for their diverse applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(3,5-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the reaction of 3,5-dichlorophenylhydrazine with ethyl acetoacetate, followed by cyclization and chlorination steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often employing advanced techniques such as microwave-assisted synthesis or catalytic processes to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(3,5-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
5-Chloro-2-(3,5-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial or antifungal agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(3,5-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or block receptor sites, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-(3,5-dichlorophenyl)-2H-1,2,3-triazole
- 2-(3,5-Dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid
- 5-Chloro-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid
Uniqueness
5-Chloro-2-(3,5-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its multiple chlorine atoms enhance its reactivity and potential for various applications, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C9H4Cl3N3O2 |
---|---|
Molecular Weight |
292.5 g/mol |
IUPAC Name |
5-chloro-2-(3,5-dichlorophenyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H4Cl3N3O2/c10-4-1-5(11)3-6(2-4)15-13-7(9(16)17)8(12)14-15/h1-3H,(H,16,17) |
InChI Key |
LWCOUZZAOOSMLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)N2N=C(C(=N2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.